molecular formula C9H10HgO2 B1677671 Phenylmercuric propionate CAS No. 103-27-5

Phenylmercuric propionate

Cat. No.: B1677671
CAS No.: 103-27-5
M. Wt: 350.77 g/mol
InChI Key: OOCYPIXCHKROMD-UHFFFAOYSA-M
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Description

Phenylmercuric propionate is an organomercury compound with the chemical formula C9H10HgO2. It is known for its use as a catalyst in the production of polyurethane and other industrial applications. This compound is part of a broader class of phenylmercury substances, which have been subject to regulatory scrutiny due to their environmental and health impacts .

Preparation Methods

Phenylmercuric propionate can be synthesized through the reaction of phenylmercuric acetate with propionic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of this compound. Industrial production methods often involve the use of mercury salts and organic acids to produce the desired organomercury compound .

Chemical Reactions Analysis

Phenylmercuric propionate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form mercury(II) compounds and organic by-products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and organic acids.

    Substitution: In substitution reactions, the phenyl group can be replaced by other organic groups, leading to the formation of various organomercury derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and organic acids for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phenylmercuric propionate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenylmercuric propionate involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. This mechanism is similar to other organomercury compounds, which exert their effects through the disruption of cellular metabolism and enzyme activity .

Comparison with Similar Compounds

Phenylmercuric propionate is part of a group of phenylmercury compounds, including:

  • Phenylmercury acetate
  • Phenylmercury 2-ethylhexanoate
  • Phenylmercuric octanoate
  • Phenylmercury neodecanoate

Compared to these compounds, this compound is unique in its specific applications and reactivity. While all these compounds share similar toxicological profiles and environmental concerns, this compound is particularly noted for its use in polyurethane production and its specific catalytic properties .

Properties

IUPAC Name

phenylmercury(1+);propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.C3H6O2.Hg/c1-2-4-6-5-3-1;1-2-3(4)5;/h1-5H;2H2,1H3,(H,4,5);/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCYPIXCHKROMD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].C1=CC=C(C=C1)[Hg+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10HgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-27-5
Record name Phenylmercuric propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHENYLMERCURIC PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2GCQ0S81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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